molecular formula C11H7ClF3N B2586731 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline CAS No. 338417-06-4

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline

Cat. No.: B2586731
CAS No.: 338417-06-4
M. Wt: 245.63
InChI Key: PJNCPHQUNQNOBA-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline is a chemical compound with the CAS Registry Number 338417-06-4 and a molecular formula of C11H7ClF3N . It belongs to the quinoline class of heterocyclic aromatic compounds, which are recognized as an important construction motif in medicinal chemistry and drug discovery . Quinoline scaffolds are frequently employed as versatile building blocks for the synthesis of more complex molecules with potential pharmaceutical value . While this specific derivative's biological profile is still being explored, quinoline derivatives, in general, have demonstrated a wide spectrum of significant biological activities in scientific research. These activities include serving as key structural components in the development of anticancer agents, which may operate through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Furthermore, quinoline-based compounds are of great interest in anti-malarial research and have shown potential as antibacterial, antifungal, and anti-inflammatory agents . This compound is intended for research applications as a chemical intermediate or building block in organic synthesis and drug discovery efforts. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-8-methyl-4-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(11(13,14)15)5-9(12)16-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNCPHQUNQNOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method includes the reaction of 2-chloroaniline with trifluoroacetic acid in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives with enhanced biological activity .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of potential antimalarial , antibacterial , and anticancer agents. The incorporation of trifluoromethyl groups enhances its ability to interact with biological targets, improving efficacy against various pathogens.

  • Antimalarial Activity : Research has shown that derivatives of this compound exhibit significant inhibition of the Plasmodium falciparum parasite, with IC50 values ranging from 1.2 to 30 nM against both chloroquine-sensitive and multidrug-resistant strains. This suggests a strong potential for developing new antimalarial therapies .
  • Antimicrobial Properties : The compound demonstrates effectiveness against a range of microorganisms, including bacteria and fungi. Studies indicate that the minimum inhibitory concentrations (MICs) for various strains fall between 300 and 500 µg/ml .

Agricultural Chemicals

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline is also explored for its potential as a pesticide and herbicide . Its derivatives have been evaluated for their effectiveness in crop protection, contributing to enhanced agricultural productivity.

Biochemical Research

In biochemical studies, this compound is utilized for investigating enzyme inhibition and receptor binding mechanisms. Its derivatives have shown promise in modulating biological processes, which aids in understanding disease mechanisms.

Material Science

The compound's unique properties make it suitable for applications in materials science , particularly in the development of organic semiconductors and liquid crystals. These materials are essential for electronic devices and advanced coatings.

Antimalarial Efficacy

A study evaluating various quinoline derivatives highlighted that those with trifluoromethyl substitutions exhibited superior antimalarial activity due to improved interactions with target enzyme systems in the parasite .

Cytotoxic Mechanism

Research into quinoline derivatives has demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption .

Mechanism of Action

The mechanism of action of 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-8-methyl-4-(trifluoromethyl)quinoline 2-Cl, 8-Me, 4-CF₃ C₁₁H₇ClF₃N 245.63 Agrochemical intermediate; high lipophilicity
5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol 5-Cl, 8-Me, 2-CF₃, 4-OH C₁₁H₇ClF₃NO 261.63 Increased polarity due to hydroxyl group; potential pharmaceutical applications
4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline 4-ClF, 6-F, 2-CF₃ C₁₁H₅ClF₅N 297.61 Enhanced metabolic stability; agrochemical use
6-Chloro-8-(trifluoromethyl)quinoline 6-Cl, 8-CF₃ C₁₀H₅ClF₃N 231.60 Simpler structure; lower molecular weight
4-Chloro-7-(trifluoromethyl)quinoline 4-Cl, 7-CF₃ C₁₀H₅ClF₃N 231.60 Altered substitution pattern; varied bioactivity
Key Observations:

Substituent Position and Reactivity: The position of chlorine and trifluoromethyl groups significantly impacts electronic properties. For instance, 4-Chloro-7-(trifluoromethyl)quinoline (4-Cl, 7-CF₃) exhibits different reactivity in nucleophilic substitution compared to the target compound (2-Cl, 4-CF₃) due to steric and electronic effects . Hydroxyl-containing derivatives (e.g., 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol) show higher polarity, improving aqueous solubility but reducing membrane permeability .

Fluorination Effects: Compounds with multiple fluorine atoms (e.g., 4-[Chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline) demonstrate enhanced metabolic stability and resistance to oxidation, making them suitable for crop protection agents . Trifluoromethoxy (-OCF₃) substituents, as seen in 4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, further increase electronegativity and bioactivity .

Biological Activity: Fluorinated quinolines are prominent in agrochemical development. For example, 4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline (C₁₃H₁₁F₅N₂) exhibits herbicidal activity due to synergistic effects of fluorine and methyl groups .

Physical and Chemical Properties

  • Melting Points: Fluorinated derivatives generally have higher melting points due to increased molecular symmetry and intermolecular interactions. For example, 4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline melts at 107.5–108.4°C , whereas non-fluorinated analogs typically melt below 100°C.
  • Solubility : Chlorine and trifluoromethyl groups reduce aqueous solubility but enhance lipid solubility, favoring blood-brain barrier penetration in pharmaceuticals .
  • Crystallography: Crystal structures of analogs (e.g., 8-(2,2,2-trifluoroethoxy)quinoline) reveal π-π stacking and hydrogen bonding, influencing packing efficiency and stability .

Biological Activity

2-Chloro-8-methyl-4-(trifluoromethyl)quinoline is a heterocyclic compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a trifluoromethyl group at the fourth position of the quinoline ring. This unique structural arrangement contributes to its significant biological activity, particularly in pharmaceutical applications. The compound has been evaluated for various biological activities, including antimalarial, antimicrobial, and cytotoxic effects.

  • Molecular Formula : C11H8ClF3N
  • Molecular Weight : Approximately 245.63 g/mol

The presence of electronegative groups such as chlorine and trifluoromethyl enhances the compound's reactivity and biological interactions, making it a valuable candidate for drug development.

Antimalarial Activity

Research indicates that this compound exhibits promising antimalarial properties. Its mechanism of action is thought to involve inhibition of the Plasmodium falciparum parasite through interference with mitochondrial functions and electron transport chains.

Key Findings :

  • IC50 Values : Studies have reported IC50 values ranging from 1.2 to 30 nM against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum . This suggests that the compound is significantly effective against malaria.
  • Comparative Efficacy : In vitro studies have shown that certain derivatives of quinoline, including this compound, outperform traditional antimalarial agents like chloroquine in efficacy .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has demonstrated selective toxicity towards cancer cells while exhibiting low toxicity levels in non-cancerous cell lines.

Cytotoxicity Results :

  • Cell Lines Tested : HepG2 (liver cancer) and HeLa (cervical cancer) cells.
  • Findings : The compound showed no cytotoxic action at concentrations up to 100 µg/mL in these cell lines, indicating a favorable safety profile for potential therapeutic use .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and membrane permeability, which are critical for biological efficacy.

Compound NameStructure FeaturesUnique Properties
This compoundChlorine at position 2, methyl at position 8, trifluoromethyl at position 4Enhanced interaction with biological targets
6-MethoxyquinolineMethoxy group at position 6Different solubility and reactivity
7-AminoquinolineAmino group at position 7Enhanced biological activity due to amino function

Case Studies

  • Antimalarial Efficacy :
    A study evaluating several quinoline derivatives found that those with trifluoromethyl substitutions exhibited higher antimalarial activity compared to their non-substituted counterparts. This was attributed to improved interaction with the target enzyme systems in the parasite .
  • Cytotoxic Mechanism :
    Research on quinoline derivatives indicated that compounds similar to this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-8-methyl-4-(trifluoromethyl)quinoline, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves chlorination of precursor quinoline derivatives. For example, 8-methyl-4-(trifluoromethyl)quinoline can be treated with POCl₃ under reflux to introduce the 2-chloro substituent . Intermediate characterization typically employs HPLC and LC-MS to verify purity and structural integrity. X-ray crystallography (using programs like SHELXL or OLEX2 ) is critical for confirming regioselectivity and avoiding positional isomers, which are common pitfalls in trifluoromethyl-substituted quinolines .

Q. How can researchers validate the structural identity of this compound and its derivatives?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions. The trifluoromethyl group typically shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .
  • X-ray Diffraction : Programs like SHELX or ORTEP-3 resolve crystal packing and hydrogen-bonding patterns, which are critical for understanding reactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects halogen isotope patterns (e.g., chlorine’s M+2 peak) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) often show enhanced cytotoxicity due to improved membrane permeability .
  • Antimicrobial Testing : Perform agar diffusion assays against Gram-positive/negative bacteria. Substituent polarity influences bacterial membrane penetration .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence structure-activity relationships (SAR)?

  • Methodological Answer :
  • Isosteric Replacement : Replace the trifluoromethyl group with methyl or nitro groups to evaluate electronic contributions. For example, trifluoromethyl enhances metabolic stability but may sterically hinder π-π stacking in DNA intercalation .
  • Computational Modeling : Use docking studies (AutoDock Vina) to quantify binding affinities with targets like topoisomerase II. The trifluoromethyl group’s electronegativity often improves ligand-receptor hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data between similar quinoline derivatives?

  • Methodological Answer :
  • Metabolic Profiling : Incubate compounds with liver microsomes to identify active metabolites. For instance, hydroxylation at the 8-methyl position can convert inactive precursors into cytotoxic agents .
  • Crystallographic Analysis : Compare X-ray structures of active/inactive analogs. Subtle differences in dihedral angles (e.g., between quinoline and trifluoromethyl groups) may alter target binding .

Q. How can researchers optimize reaction conditions to minimize by-products during chlorination?

  • Methodological Answer :
  • Temperature Control : Maintain reflux temperatures below 110°C to avoid over-chlorination. Excess POCl₃ (>3 eq.) often leads to di- or tri-chlorinated by-products .
  • Catalyst Screening : Test Lewis acids like FeCl₃ to improve regioselectivity. For example, FeCl₃ directs chlorination to the 2-position by stabilizing transition states .

Q. What advanced techniques elucidate the mechanism of DNA adduct formation by this compound?

  • Methodological Answer :
  • ³²P-Postlabeling : Detect covalent DNA adducts in treated cells. The chloro substituent may act as a leaving group, enabling nucleophilic attack by guanine residues .
  • LC-MS/MS : Identify adducts via fragmentation patterns. Trifluoromethyl groups increase adduct stability, complicating detection—use deuterated internal standards for quantification .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess synergistic effects with existing chemotherapeutics?

  • Methodological Answer :
  • Combination Index (CI) : Use the Chou-Talalay method to calculate CI values. For example, co-administering with doxorubicin may reduce IC₅₀ via inhibition of P-glycoprotein efflux .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, DNA repair) synergistically modulated .

Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in quinoline derivatives?

  • Methodological Answer :
  • SHELXL : Refine hydrogen-bonding networks and π-π stacking interactions. The program’s constraint algorithms handle disorder common in flexible substituents (e.g., trifluoromethyl groups) .
  • Mercury (CCDC) : Visualize Hirshfeld surfaces to quantify intermolecular contacts. For example, C–F⋯π interactions often stabilize crystal packing .

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